ETHYL 2-{[2-({4-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-{[2-({4-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including pyrazole, imidazole, and benzothiophene, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires specific reagents and conditions to ensure the correct formation of the desired product. For example, the synthesis might start with the preparation of the pyrazole and imidazole intermediates, followed by their coupling with the benzothiophene moiety under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its interactions with biological molecules or its potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, such as its activity against specific diseases or its use as a drug candidate.
Industry: Utilizing its unique properties in materials science or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound might bind to an enzyme’s active site, inhibiting its activity and affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, imidazole, and benzothiophene derivatives. These compounds share structural features and may exhibit similar chemical properties and biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can confer unique reactivity and selectivity
Properties
IUPAC Name |
ethyl 2-[[2-[(4E)-4-[(1,5-dimethylpyrazol-4-yl)methylidene]-1-ethyl-5-oxoimidazol-2-yl]sulfanylacetyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O4S2/c1-6-16-9-10-18-20(11-16)37-23(22(18)25(34)35-8-3)29-21(32)14-36-26-28-19(24(33)31(26)7-2)12-17-13-27-30(5)15(17)4/h12-13,16H,6-11,14H2,1-5H3,(H,29,32)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZHFVSEEGLVBK-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CSC3=NC(=CC4=C(N(N=C4)C)C)C(=O)N3CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CSC3=N/C(=C/C4=C(N(N=C4)C)C)/C(=O)N3CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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